molecular formula C6H7NO6S2 B2894718 5-Amino-1,3-benzenedissulfonic acid CAS No. 5294-05-3

5-Amino-1,3-benzenedissulfonic acid

Cat. No.: B2894718
CAS No.: 5294-05-3
M. Wt: 253.24
InChI Key: GBWNQBBVSVGAAL-UHFFFAOYSA-N
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Description

5-Amino-1,3-benzenedissulfonic acid is an organic compound with the molecular formula C6H7NO6S2. It is characterized by the presence of an amino group (-NH2) and two sulfonic acid groups (-SO3H) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-benzenedissulfonic acid typically involves the sulfonation of aniline derivatives. One common method includes the reaction of 1-aminobenzene-3,5-disulphonic acid with hydrogen chloride, sodium hydroxide, and sodium nitrite in water, followed by cooling with ice . Another method involves the use of copper (I) sulfate and ammonia at elevated temperatures (170-180°C) .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-benzenedissulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1,3-benzenedissulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,3-benzenedissulfonic acid involves its interaction with molecular targets through its amino and sulfonic acid groups. These functional groups enable the compound to participate in various chemical reactions, including binding to enzymes and other proteins. The pathways involved often include oxidation-reduction reactions and substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3-benzenedissulfonic acid is unique due to the specific positioning of its amino and sulfonic acid groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

5-aminobenzene-1,3-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO6S2/c7-4-1-5(14(8,9)10)3-6(2-4)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWNQBBVSVGAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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